molecular formula C11H22N2O3Si B15159069 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole CAS No. 820247-55-0

3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole

Cat. No.: B15159069
CAS No.: 820247-55-0
M. Wt: 258.39 g/mol
InChI Key: GBHPBGQJXBMLAH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with two methyl groups and a trimethoxysilylpropyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of both organic and organosilicon chemistry. It is used in various scientific and industrial applications, particularly in the fields of materials science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Trimethoxysilylpropyl Group: The 3,5-dimethylpyrazole can then be reacted with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked polymer networks.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases can facilitate the condensation of silanols.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxane bonds and cross-linked networks.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of new materials with unique properties.

    Biology: Investigated for its potential use in bioconjugation and as a linker molecule in the development of biosensors.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable bonds with various substrates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole involves its ability to form stable bonds with various substrates through the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are crucial in creating cross-linked networks that enhance the mechanical properties and stability of materials. The pyrazole ring can also participate in various chemical reactions, allowing for further functionalization and application in different fields.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)propyl methacrylate: Similar in that it contains a trimethoxysilyl group, but differs in the presence of a methacrylate group instead of a pyrazole ring.

    3-(Trimethoxysilyl)propylamine: Contains a trimethoxysilyl group and an amine group, used in different applications such as surface modification and bioconjugation.

    3-(Trimethoxysilyl)propyl thiol: Contains a trimethoxysilyl group and a thiol group, used in the synthesis of thiol-functionalized surfaces and materials.

Uniqueness

3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole is unique due to the presence of both a pyrazole ring and a trimethoxysilyl group. This combination allows for versatile applications in both organic and organosilicon chemistry, making it a valuable compound in the development of new materials and technologies.

Properties

CAS No.

820247-55-0

Molecular Formula

C11H22N2O3Si

Molecular Weight

258.39 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propyl-trimethoxysilane

InChI

InChI=1S/C11H22N2O3Si/c1-10-9-11(2)13(12-10)7-6-8-17(14-3,15-4)16-5/h9H,6-8H2,1-5H3

InChI Key

GBHPBGQJXBMLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC[Si](OC)(OC)OC)C

Origin of Product

United States

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